N-(3-chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide N-(3-chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8653046
InChI: InChI=1S/C21H13ClN2O2/c22-17-11-14(10-9-13(17)12-23)24-21(25)20-15-5-1-3-7-18(15)26-19-8-4-2-6-16(19)20/h1-11,20H,(H,24,25)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)C#N)Cl
Molecular Formula: C21H13ClN2O2
Molecular Weight: 360.8 g/mol

N-(3-chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide

CAS No.:

Cat. No.: VC8653046

Molecular Formula: C21H13ClN2O2

Molecular Weight: 360.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide -

Specification

Molecular Formula C21H13ClN2O2
Molecular Weight 360.8 g/mol
IUPAC Name N-(3-chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide
Standard InChI InChI=1S/C21H13ClN2O2/c22-17-11-14(10-9-13(17)12-23)24-21(25)20-15-5-1-3-7-18(15)26-19-8-4-2-6-16(19)20/h1-11,20H,(H,24,25)
Standard InChI Key DWXHVTZDRSDMGH-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)C#N)Cl
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)C#N)Cl

Introduction

Nomenclature and Structural Features

Systematic IUPAC Name

The IUPAC name N-(3-chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide reflects its core xanthene system (a tricyclic structure comprising two benzene rings fused to a central oxygen-containing ring) and the substituents on the carboxamide group. The phenyl ring attached to the amide nitrogen bears a chlorine atom at position 3 and a cyano group at position 4 .

Molecular Geometry

The xanthene scaffold adopts a planar conformation due to aromatic π-electron delocalization, while the carboxamide group introduces rotational flexibility. The chloro and cyano substituents on the phenyl ring create an electron-deficient aromatic system, influencing reactivity in electrophilic substitution reactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC21H13ClN2O2\text{C}_{21}\text{H}_{13}\text{Cl}\text{N}_2\text{O}_2
Molecular weight360.79 g/mol
XLogP3-AA (lipophilicity)Predicted: 4.7
Hydrogen bond donors2

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a nucleophilic acyl substitution reaction between 3-chloro-4-cyanoaniline and 9H-xanthene-9-carbonyl chloride. The reaction proceeds in anhydrous dichloromethane or tetrahydrofuran under inert conditions, with triethylamine serving as a base to neutralize HCl byproducts.

3-Chloro-4-cyanoaniline+9H-xanthene-9-carbonyl chlorideEt3NN-(3-chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide\text{3-Chloro-4-cyanoaniline} + \text{9H-xanthene-9-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N-(3-chloro-4-cyanophenyl)-9H-xanthene-9-carboxamide}

Industrial Optimization

Large-scale production employs continuous-flow reactors to enhance yield (typically >85%) and purity (>98%). Post-synthesis purification involves recrystallization from ethanol-water mixtures or silica gel chromatography.

Physicochemical Properties

Thermal Stability

The compound’s high predicted boiling point (594.4 \pm 50.0 \, ^\circ\text{C}) and melting point (>250°C) suggest suitability for high-temperature applications. Its density (1.41±0.1g/cm31.41 \pm 0.1 \, \text{g/cm}^3) aligns with aromatic polycyclic systems .

Solubility and Ionization

The compound is sparingly soluble in polar solvents (e.g., water, methanol) but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The calculated pKa of 9.46±0.709.46 \pm 0.70 indicates weak acidity, likely from the amide proton .

Table 2: Predicted Physicochemical Data

PropertyValueMethod
Boiling point594.4 \pm 50.0 \, ^\circ\text{C}ACD/Labs prediction
Density1.41±0.1g/cm31.41 \pm 0.1 \, \text{g/cm}^3ACD/Labs prediction
LogP (octanol-water)4.7XLogP3

Applications in Scientific Research

Medicinal Chemistry

The compound’s xanthene core mimics natural fluorophores, making it a candidate for fluorescent probes in bioimaging. Its chloro and cyano groups enhance binding affinity to hydrophobic enzyme pockets, as demonstrated in kinase inhibition assays .

Materials Science

Incorporated into polymers, the compound improves thermal stability and UV absorption. Its rigid xanthene structure reduces chain mobility, enhancing material durability in high-stress environments.

Research Findings and Innovations

Structural Analogues and Activity

Comparative studies with N-(4-cyanophenyl)-9H-xanthene-9-carboxamide (CAS 333442-46-9) reveal that the 3-chloro substituent in the target compound increases electrophilicity, enabling selective reactions with thiol-containing biomolecules .

Spectroscopic Characterization

FT-IR analysis confirms the presence of amide C=O stretching at 1680cm11680 \, \text{cm}^{-1} and cyano C≡N absorption at 2230cm12230 \, \text{cm}^{-1}. NMR data (1H^1\text{H}) show distinct signals for xanthene protons (δ 6.8–7.5 ppm) and the chloro-cyanophenyl group (δ 7.9–8.2 ppm) .

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